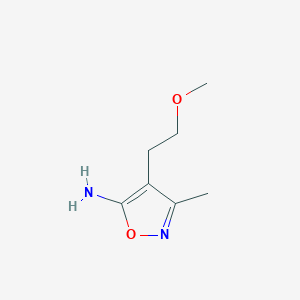![molecular formula C20H18O B12856803 Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether](/img/structure/B12856803.png)
Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2’-methyl[1,1’-biphenyl]-3-yl ether is an organic compound that belongs to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2’-methyl[1,1’-biphenyl]-3-yl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a benzyl halide. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the alcohol and form the alkoxide ion .
Another method involves the use of Grignard reagents. In this approach, a Grignard reagent is reacted with an appropriate electrophile to form the desired ether. This method is particularly useful for forming complex ethers with multiple functional groups .
Industrial Production Methods
Industrial production of Benzyl 2’-methyl[1,1’-biphenyl]-3-yl ether may involve large-scale Williamson ether synthesis or other catalytic processes. The choice of method depends on factors such as cost, yield, and scalability. Catalytic processes often use metal catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2’-methyl[1,1’-biphenyl]-3-yl ether can undergo various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ether into alcohols or other reduced forms.
Substitution: The ether can participate in nucleophilic substitution reactions, where the ether group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
Benzyl 2’-methyl[1,1’-biphenyl]-3-yl ether has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of Benzyl 2’-methyl[1,1’-biphenyl]-3-yl ether involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
Benzyl phenyl ether: Similar structure but lacks the methyl substitution on the biphenyl group.
2-Methyl[1,1’-biphenyl]-3-yl ether: Similar structure but lacks the benzyl group.
Biphenyl ethers: General class of compounds with varying substitutions on the biphenyl group .
Uniqueness
Benzyl 2’-methyl[1,1’-biphenyl]-3-yl ether is unique due to its specific combination of benzyl and methyl-substituted biphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C20H18O |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-methyl-2-(3-phenylmethoxyphenyl)benzene |
InChI |
InChI=1S/C20H18O/c1-16-8-5-6-13-20(16)18-11-7-12-19(14-18)21-15-17-9-3-2-4-10-17/h2-14H,15H2,1H3 |
InChI Key |
GTUKPUXQEBCZOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


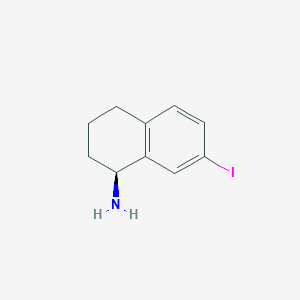
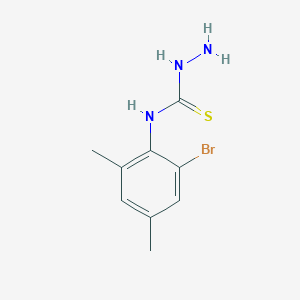
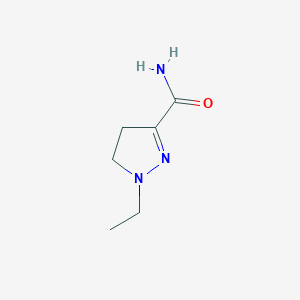
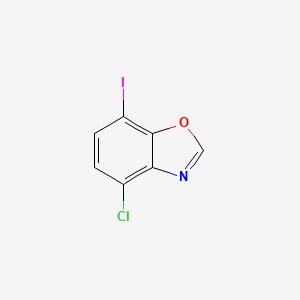

![2-(Carboxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12856760.png)


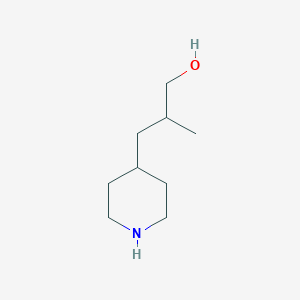
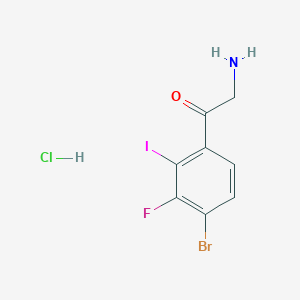
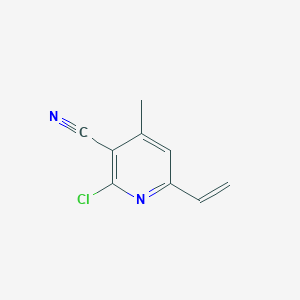
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6-dimethyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12856798.png)

